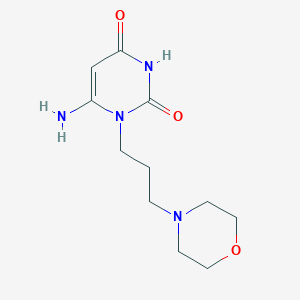

6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound features a pyrimidine core substituted with an amino group and a morpholinylpropyl side chain, which imparts unique chemical and biological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the amino group and the morpholinylpropyl side chain. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for efficient production.

化学反应分析

Nucleophilic Alkylation at the Pyrimidine Nitrogen

The morpholinopropyl side chain is introduced via alkylation reactions using 3-morpholin-4-ylpropyl halides or tosylates. For example:

textPyrimidine-dione precursor + 3-morpholin-4-ylpropyl bromide → Target compound

Conditions :

Key findings :

-

Alkylation efficiency depends on steric hindrance at the nitrogen site.

-

Yields range from 45–72% for similar pyrimidine derivatives .

Acylation of the Amino Group

The primary amino group undergoes acetylation or benzoylation :

text6-Amino derivative + Acetic anhydride → N-Acetylated product

Conditions :

-

Reagents: Ac₂O, benzoyl chloride, or sulfonic acid derivatives

-

Catalyst: Pyridine or DMAP

Notable results :

Condensation Reactions

The amino group participates in Schiff base formation with aldehydes:

text6-Amino derivative + RCHO → Imine product

Conditions :

Applications :

Functionalization of the Morpholine Ring

The morpholine moiety undergoes quaternization or oxidation :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Quaternization | Methyl iodide, K₂CO₃, DMF, 50°C, 12h | N-Methylmorpholinium derivative |

| Oxidation | mCPBA, CH₂Cl₂, 0°C → RT, 6h | Morpholine N-oxide |

Challenges :

Substitution at Pyrimidine Oxygen

The carbonyl oxygen can be replaced via chlorination followed by nucleophilic substitution:

textPyrimidine-dione + POCl₃ → Chlorinated intermediate → Substitution with amines/thiols

Conditions :

Outcomes :

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling modifies the pyrimidine ring:

textHalogenated derivative + Aryl boronic acid → Biaryl product

Conditions :

Efficiency :

Stability Under Acidic/Basic Conditions

Hydrolysis studies reveal:

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit specific kinases involved in cancer progression. The structural similarity of 6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione to known kinase inhibitors suggests potential efficacy in targeting cancer pathways .

2. Analgesic Properties

Preliminary studies suggest that compounds similar to this compound may exhibit analgesic effects comparable to morphine and other opioids. In particular, research into related pyrimidine derivatives has highlighted their ability to modulate pain pathways through cyclooxygenase inhibition and opioid receptor activation .

3. Neuropharmacological Effects

The morpholine moiety in the compound may contribute to neuropharmacological effects. Morpholine-containing compounds have been studied for their ability to interact with neurotransmitter systems, potentially leading to anxiolytic or sedative effects. This aspect warrants further investigation into the neuropharmacological profile of this compound .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions typically starting from readily available pyrimidine derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Screening

A study investigated a series of pyrimidine derivatives, including this compound, for their ability to inhibit cancer cell proliferation. The results indicated significant cytotoxicity against various cancer cell lines, suggesting a mechanism involving apoptosis induction .

Case Study 2: Pain Management Research

In a pain management study, researchers evaluated the analgesic properties of several pyrimidine derivatives. The findings revealed that certain compounds exhibited pain relief comparable to traditional analgesics while presenting a lower risk of addiction . This positions this compound as a potential candidate for further development.

作用机制

The mechanism of action of 6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

相似化合物的比较

Similar Compounds

- 6-amino-1-(3-piperidin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione

- 6-amino-1-(3-pyrrolidin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the morpholinylpropyl side chain, which imparts distinct chemical and biological properties compared to its analogs. This side chain can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for research and development.

生物活性

6-Amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 924846-85-5, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a morpholine moiety, which is known to enhance the pharmacological properties of various drug candidates. Its structure can be represented as follows:

- Molecular Formula: C₁₁H₁₈N₄O₃

- Molecular Weight: 254.29 g/mol

The compound is characterized by its pyrimidine core, which is a common scaffold in medicinal chemistry due to its diverse biological activities. The presence of the amino group and the morpholine side chain are critical for its interactions with biological targets.

Enzyme Inhibition

The compound's structure suggests potential activity as an enzyme inhibitor. Pyrimidines are often evaluated for their ability to inhibit enzymes such as carbonic anhydrases and cholinesterases, which are crucial in various physiological processes and disease mechanisms. For example, Mannich bases derived from similar structures have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating that modifications in the pyrimidine scaffold can lead to enhanced biological activity .

Case Studies

A notable case study involved the synthesis of Mannich bases incorporating morpholine derivatives, which exhibited strong inhibitory effects on AChE and BChE at nanomolar concentrations. These findings highlight the potential of this compound as a lead compound for developing new cholinesterase inhibitors .

Structure-Activity Relationship (SAR)

The structural components of this compound play a pivotal role in its biological activity:

- Amino Group: Enhances solubility and potential hydrogen bonding with biological targets.

- Morpholine Ring: Increases lipophilicity and may improve cell membrane permeability.

- Pyrimidine Core: Provides a versatile scaffold for further modifications aimed at optimizing activity.

属性

IUPAC Name |

6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3/c12-9-8-10(16)13-11(17)15(9)3-1-2-14-4-6-18-7-5-14/h8H,1-7,12H2,(H,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIKOWUNGYQAEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C(=CC(=O)NC2=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。